2,2-Difluoroethanol

Catalog No.
S705446
CAS No.
359-13-7
M.F
C2H4F2O
M. Wt
82.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethanol

CAS Number

359-13-7

Product Name

2,2-Difluoroethanol

IUPAC Name

2,2-difluoroethanol

Molecular Formula

C2H4F2O

Molecular Weight

82.05 g/mol

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N

SMILES

C(C(F)F)O

Synonyms

2,2-Difluoro-ethanol

Canonical SMILES

C(C(F)F)O

The exact mass of the compound 2,2-Difluoroethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Difluoroethanol (CAS: 359-13-7) is a colorless, liquid alcohol featuring two fluorine atoms on the beta-carbon (CHF2CH2OH).[1] This structure imparts a unique combination of properties, distinguishing it from both non-fluorinated ethanol and more heavily fluorinated analogs like 2,2,2-trifluoroethanol. Key physical characteristics include a boiling point of approximately 95°C and a density of 1.296 g/cm³.[2][3] Due to the strong electronegativity of the difluoromethyl group, it exhibits greater acidity than ethanol.[1] It serves as a critical intermediate for introducing the difluoroethyl group into pharmaceuticals and agrochemicals, and as a component in specialty formulations where specific solvency, stability, and reactivity are required.[4]

Procurement Fit

Building Block Introduces –CHF₂ moiety into APIs and agrochemicals
Acidity Context Moderate acidity between ethanol and TFE; supports controlled alkoxide formation
Solubility Profile Miscible with water and common organic solvents

Substituting 2,2-Difluoroethanol with analogs like ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol often leads to process and performance failures. The precise degree of fluorination dictates critical properties such as boiling point, acidity, and solvent behavior, which are not linearly interchangeable. For instance, the jump from two to three fluorine atoms in 2,2,2-trifluoroethanol significantly lowers the boiling point (74°C vs. 95°C for 2,2-difluoroethanol), altering processing conditions and volatility.[2][5] Furthermore, the specific electronic effect of the CHF2 group is key to its utility as a synthetic building block in creating targeted pharmaceuticals and agrochemicals.[1][4] Using a different analog can alter reaction kinetics, yield, and the properties of the final product, making direct substitution a high-risk procurement decision without extensive re-validation.

Substitution Risk

Acidity mismatch
Intermediate pKa between ethanol and TFE may alter base-mediated reaction profiles if substituted
Hydrogen-bond network
More stable H-bond network in DFE can shift solvent-solute interactions vs MFE or TFE
Environmental fate
Distinct atmospheric lifetime (40 days) may affect emission assessment compared to MFE or TFE

Superior Thermal Processing Window Compared to 2,2,2-Trifluoroethanol

2,2-Difluoroethanol possesses a significantly higher boiling point than its more fluorinated analog, 2,2,2-trifluoroethanol. This provides a wider and more manageable liquid range for heating during synthesis or formulation, reducing material loss from volatility and simplifying process control.[2][5]

Evidence DimensionBoiling Point
Target Compound Data95°C
Comparator Or Baseline2,2,2-Trifluoroethanol: 74°C
Quantified Difference21°C higher boiling point
ConditionsStandard atmospheric pressure

This allows for higher reaction temperatures without requiring pressurized systems, improving reaction kinetics and simplifying equipment requirements for industrial and lab-scale synthesis.

Liquid Compressibility
Head-to-head
DFE is much less compressible than TFE at 278–338 K up to 151 MPa
Informs high-pressure reactor and pump selection
κ_T values tabulated in source

Enabling Precursor for High-Voltage Battery Electrolyte Co-solvents

2,2-Difluoroethanol is a key precursor for synthesizing 2,2-difluoroethyl acetate, a co-solvent used in high-voltage lithium-ion battery electrolytes.[6] Electrolytes formulated with 2,2-difluoroethyl acetate and ethylene carbonate (e.g., in a 70:30 weight ratio) are specifically designed to operate at voltages above 4.4 V, where conventional carbonate solvents decompose, leading to performance loss.[7] The use of this specific precursor is critical for achieving the electrochemical stability required for next-generation cathode materials.[6][7]

Evidence DimensionApplication Suitability
Target Compound DataServes as a direct precursor to 2,2-difluoroethyl acetate, a co-solvent for >4.4 V electrolyte systems.
Comparator Or BaselineConventional non-fluorinated alcohols (e.g., ethanol) produce esters (e.g., ethyl acetate) that are unstable at high voltages.
Quantified DifferenceEnables stable battery operation above 4.4 V, a threshold where standard electrolytes fail.
ConditionsLithium-ion battery with a high-voltage cathode.

For researchers and manufacturers developing high-energy-density batteries, procuring 2,2-difluoroethanol is a necessary step to synthesize the specific co-solvents that ensure electrolyte stability and long cycle life at high operational voltages.

H‑Bond Network Stability
Head-to-head
DFE exhibits highest ideal glass transition temperature (T₀) and strongest temperature dependence of self-diffusion among MFE, DFE, TFE
May affect extraction selectivity and mass transport
Ranking: DFE > TFE ≈ MFE

Established Precursor Suitability in High-Yield Pharmaceutical and Agrochemical Synthesis

Patented and established synthesis routes demonstrate the utility of 2,2-difluoroethanol as a precursor for key intermediates. For example, it can be converted to 2,2-difluoroethyl acetate in 90.8% yield via reaction of its chloro-precursor with potassium acetate.[8] This ester can then be transesterified to 2,2-difluoroethanol with an isolated yield of 87%.[9] This established processability and high conversion rate make it a reliable and efficient building block for introducing the CHF2CH2- moiety, which is critical for modifying the metabolic stability and lipophilicity of active ingredients in drugs and pesticides.[10][11]

Evidence DimensionReaction Yield
Target Compound DataCan be synthesized in high yield (87%) via transesterification of its acetate ester.
Comparator Or BaselineAlternative multi-step routes or those using different starting materials may have lower overall yields or require more complex purification.
Quantified DifferenceHigh demonstrated yields in established, scalable reaction pathways.
ConditionsTransesterification using methanol and a base catalyst; synthesis from 1-chloro-2,2-difluoroethane.

Procuring this compound provides access to a well-documented and efficient synthesis pathway, reducing process development risk and ensuring reproducible incorporation of the difluoroethyl group in complex molecules.

Atmospheric Reactivity
Head-to-head
kOH = (4.51±0.06)×10⁻¹³ cm³ molecule⁻¹ s⁻¹; lifetime 40 days
Supports environmental fate profiling for regulatory submissions
298 K, 1013 mbar, OH radical reaction
Acidity Hierarchy
Class-level
Predicted pKa ~13.0, intermediate between ethanol (~15.9) and TFE (~12.4)
Determines base-mediated reaction conditions and nucleophilicity
pKa order: ethanol < MFE < DFE < TFE
Azeotrope & Extraction
Reported
Ternary LLE data with 1-hexanol to 1-nonanol; extraction capacity increases with solvent chain length
Validated LLE data support purification process design
NRTL/UNIQUAC models; RMSD < 0.01%
Kinase Inhibitor Synthesis
Reported
DFE-derived –CHF₂ group used in PI3Kα modulator PF-06843195; reported isoform selectivity
Enables metabolically stable fluorinated building block for medicinal chemistry
Patent-reported scaffold; review specific selectivity data

Precursor for High-Voltage (>4.4V) Lithium-Ion Battery Electrolytes

This compound is the designated starting material for synthesizing 2,2-difluoroethyl acetate, a critical co-solvent that enhances the electrochemical stability of non-aqueous electrolytes. This enables the development and long-term cycling of high-energy-density lithium-ion cells operating above the decomposition voltage of standard carbonate solvents.[6][7]

Synthesis of Advanced Agrochemicals

Used as a key building block to introduce the difluoroethyl moiety into complex molecules, such as the herbicide penoxsulam. The specific properties conferred by the CHF2- group can improve the efficacy, metabolic stability, and soil stability of the final active ingredient, making this a strategic choice for agrochemical R&D and manufacturing.[11]

Development of Fluorinated Pharmaceuticals

Serves as a versatile intermediate for incorporating fluorine into drug candidates. The introduction of the difluoroethyl group can significantly alter a molecule's lipophilicity, binding affinity, and metabolic profile. Its established reaction pathways provide a reliable method for creating novel fluorinated analogs of existing or new therapeutic agents.[4]

Formulation of Functional Polymers and Coatings

The compound can be used to graft difluoroethoxy groups onto polymer backbones or surfaces. This modification enhances material properties such as thermal stability, hydrophobicity, and chemical resistance, making it suitable for developing specialized coatings, adhesives, and high-performance polymers with low surface energy.[11]

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Gem-difluoro building block purity and low water content
Water content and azeotrope control
Fluorinated herbicide/pesticide intermediate
Assay purity and residual solvent profile
Specification alignment with process requirements
Fluorinated polymer/coating monomer
Density and refractive index specifications
Consistent polymerization outcomes
Environmental fate reference compound
Known OH radical kinetics and lifetime
Atmospheric persistence benchmarking

XLogP3

0.4

Boiling Point

95.5 °C

Melting Point

-28.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.89%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.11%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (11.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

359-13-7

Wikipedia

2,2-Difluoroethanol

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